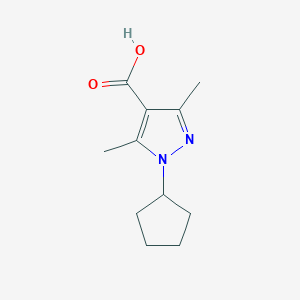1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1216040-23-1
Cat. No.: VC2996131
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1216040-23-1 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-cyclopentyl-3,5-dimethylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H16N2O2/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,15) |
| Standard InChI Key | CMJHVRCMIMFJKX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CCCC2)C)C(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C2CCCC2)C)C(=O)O |
Introduction
Chemical Identity and Structure
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1216040-23-1) is characterized by a pyrazole core with specific substitution patterns. Its structural features include a cyclopentyl group at the N-1 position, methyl groups at positions 3 and 5, and a carboxylic acid functional group at position 4. This arrangement creates a molecule with both aromatic and acidic properties.
The compound has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . Its chemical identity is further characterized by the following data:
| Property | Value |
|---|---|
| CAS Number | 1216040-23-1 |
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| SMILES | O=C(C1=C(C)N(C2CCCC2)N=C1C)O |
| MDL Number | MFCD12403383 |
The three-dimensional structure of this compound reveals a non-planar arrangement, with the cyclopentyl ring positioned perpendicular to the planar pyrazole ring system. This spatial configuration influences its binding capabilities with biological targets and its behavior in chemical reactions.
Physical and Chemical Properties
1-Cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically exists as a solid at room temperature. Based on data for related compounds, it likely exhibits the following physical and chemical properties:
-
Appearance: White to off-white crystalline solid
-
Storage requirements: Long-term stability requires cool, dry conditions
-
Solubility: Likely soluble in organic solvents such as DMSO, methanol, and dichloromethane; limited solubility in water
-
Acid-base properties: Acts as a weak acid due to the carboxylic acid group
The compound's behavior is influenced by both its heterocyclic ring system and the carboxylic acid functional group. The pyrazole ring contributes to its aromatic character and provides potential coordination sites through its nitrogen atoms, while the carboxylic acid group contributes to its acidity and hydrogen-bonding capabilities.
Chemical Reactivity
The reactivity of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is primarily determined by its functional groups. The carboxylic acid moiety and the pyrazole ring each contribute to distinctive reaction patterns:
Carboxylic Acid Reactivity
-
Esterification: Formation of esters through reaction with alcohols
-
Amidation: Formation of amides through reaction with amines
-
Reduction: Conversion to alcohols, aldehydes or methyl groups through appropriate reducing agents
-
Decarboxylation: Loss of the carboxyl group under high temperature or specific catalytic conditions
-
Salt formation: Reaction with bases to form carboxylate salts
Pyrazole Ring Reactivity
-
Electrophilic substitution: Generally occurs at the C4 position (already substituted in this compound)
-
Coordination chemistry: Nitrogen atoms can coordinate with metals
-
Hydrogen bonding: Participates as both a donor and acceptor in hydrogen bonding networks
These reactivity patterns make the compound versatile for derivatization and incorporation into more complex structures.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, comparison with structurally related compounds provides valuable context:
These structural variations significantly influence physicochemical properties, binding affinities to biological targets, and reactivity profiles. For example, the cyclopentyl substituent provides different steric and lipophilic properties compared to cyclohexyl, potentially affecting membrane permeability and receptor interactions.
Analytical Characterization
Comprehensive characterization of 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would typically employ the following analytical techniques:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR would show signals for cyclopentyl protons (multiplets), methyl protons (singlets), and carboxylic acid proton (broad singlet)
-
13C NMR would reveal carbons of the pyrazole ring, methyl groups, cyclopentyl ring, and carboxylic acid
-
-
Infrared Spectroscopy (IR)
-
Characteristic absorption bands for C=O stretching (approximately 1700 cm-1)
-
O-H stretching of carboxylic acid (broad band around 3000-2500 cm-1)
-
C=N and C=C stretching of the pyrazole ring
-
-
Mass Spectrometry (MS)
-
Molecular ion peak at m/z 208
-
Fragmentation pattern providing structural confirmation
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC)
-
Assessment of purity
-
Retention time comparison with standards
-
-
Thin-Layer Chromatography (TLC)
-
Monitoring of reaction progress during synthesis
-
Purity assessment
-
X-ray Crystallography
Crystal structure determination would provide definitive confirmation of the three-dimensional arrangement of atoms, bond angles, and intermolecular interactions in the solid state.
Research Opportunities and Future Directions
The current scientific literature reveals several promising research directions for 1-cyclopentyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid:
-
Structure-activity relationship studies comparing its biological activities with structurally related compounds
-
Development of more efficient synthetic routes with improved yields
-
Investigation of metal complexation properties utilizing the carboxylic acid and pyrazole nitrogen atoms
-
Exploration of its potential as a pharmacophore in drug discovery
-
Computational studies to predict binding interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume